molecular formula C13H6ClN3O2S B2678337 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one CAS No. 937600-48-1

2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one

Cat. No. B2678337
CAS RN: 937600-48-1
M. Wt: 303.72
InChI Key: PEDHHUOPEQOTCY-UHFFFAOYSA-N
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Description

2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one is not yet fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and modulating the activity of certain receptors in the body. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, modulate the activity of certain neurotransmitters, and exhibit anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one in laboratory experiments is its ability to exhibit a range of biological activities. This makes it a promising candidate for various studies, including those related to drug discovery and development. However, one of the limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one. One area of research could focus on further elucidating the mechanism of action of this compound. Another area of research could focus on exploring its potential applications in the treatment of various diseases. Additionally, further studies could investigate the synthesis of this compound and explore ways to simplify the process.

Synthesis Methods

The synthesis of 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one involves a multi-step process that requires expertise in organic chemistry. The synthesis process involves the use of various reagents and catalysts, and the reaction conditions need to be carefully controlled to obtain the desired product.

Scientific Research Applications

2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have potential applications in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitters.

properties

IUPAC Name

2-(3-chloro-1-benzothiophen-2-yl)-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClN3O2S/c14-8-6-3-1-2-4-7(6)20-10(8)13-17-9-11(18)15-5-16-12(9)19-13/h1-5H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDHHUOPEQOTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=NC4=C(O3)N=CNC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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